molecular formula C12H8ClF2NO2S B5767359 N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide

N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B5767359
M. Wt: 303.71 g/mol
InChI Key: INDUQPYVSMYNHM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a sulfonamide group attached to a difluorobenzene ring, with a chlorophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 3-chloroaniline with 2,5-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic substitution: Substituted sulfonamides or amines.

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

Scientific Research Applications

N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.

    Chemical Biology: It serves as a probe to investigate the role of sulfonamide groups in biological systems.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-nitrobenzamide: Another sulfonamide derivative with different substituents.

    2-chloro-N-(3-chlorophenyl)nicotinamide: A nicotinamide derivative with similar structural features.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A thiadiazole sulfonamide with antiviral activity.

Uniqueness

N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of both chlorophenyl and difluorobenzene groups, which can enhance its biological activity and specificity. The combination of these substituents can lead to improved pharmacokinetic properties and target selectivity compared to other sulfonamide derivatives.

Properties

IUPAC Name

N-(3-chlorophenyl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-10(6-8)16-19(17,18)12-7-9(14)4-5-11(12)15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDUQPYVSMYNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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